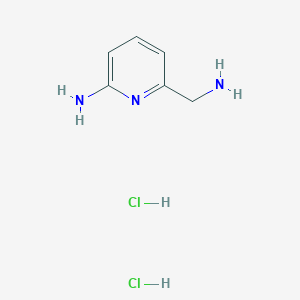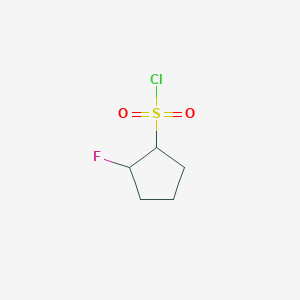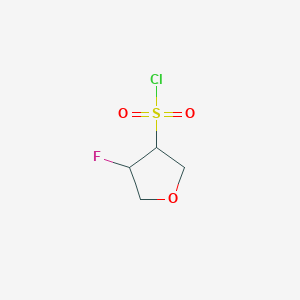
3,4-Dichloro-2-iodotoluene
Overview
Description
3,4-Dichloro-2-iodotoluene is a chemical compound with the following properties:
- IUPAC Name : 1,3-dichloro-2-iodo-5-methylbenzene
- Molecular Formula : C~7~H~5~Cl~2~I
- Molecular Weight : 286.93 g/mol
- Physical Form : Solid
- Storage Temperature : 2-8°C
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-iodotoluene consists of a benzene ring substituted with chlorine and iodine atoms. The arrangement of these atoms determines its chemical properties and reactivity.
Chemical Reactions Analysis
- Aryl Halide Reactions : As an aryl halide, it may undergo nucleophilic substitutions, such as SN~2~ or SN~Ar~ reactions.
- Metal-Catalyzed Cross-Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) could be explored.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in available data.
- Boiling Point : Not specified in available data.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) would impact its practical applications.
Safety And Hazards
- Hazard Statements : It is classified as a Warning substance according to the Globally Harmonized System (GHS). Specific hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and eye exposure. Proper protective equipment should be used.
Future Directions
Research on 3,4-Dichloro-2-iodotoluene should focus on:
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Biological Activity : Investigate potential applications in medicine or materials science.
- Environmental Impact : Assess its environmental fate and toxicity.
Please note that this analysis is based on available data, and further exploration through scientific literature is recommended for a deeper understanding of this compound.
properties
IUPAC Name |
1,2-dichloro-3-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLVYGEZWZGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-iodotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)


![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)




![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
